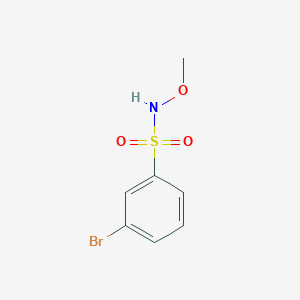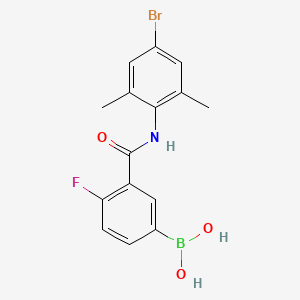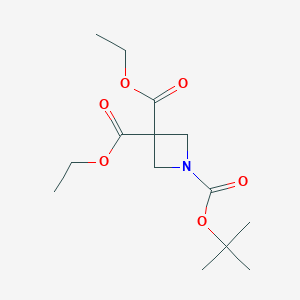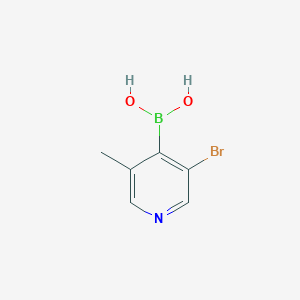
2-(环戊氧基)乙酰肼
描述
2-(Cyclopentyloxy) acetohydrazide is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopentyloxy) acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentyloxy) acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
缓蚀作用
2-(环戊氧基)乙酰肼衍生物已被研究为新型缓蚀剂,用于缓和碳钢的腐蚀。研究表明,源自这些化合物的有机纳米颗粒 (ONPs) 可以显著保护碳钢在腐蚀性环境中,例如含有盐酸 (HCl) 的环境中。 这些 ONPs 的缓蚀效率随着浓度的增加而提高,展现出它们在工业应用中的潜力,例如冷却水系统、管道和石油生产单元 .
抗菌和抗真菌活性
2-(环戊氧基)乙酰肼的衍生物已被合成并评估其抗菌和抗真菌特性。这些化合物对各种细菌和真菌菌株显示出显著活性,表明它们有潜力成为治疗传染病的新型药物。 研究表明,这些衍生物可以作为 DNA 旋转酶抑制剂,而 DNA 旋转酶是细菌 DNA 复制的关键酶 .
潜在的 BioA 抑制剂
在寻找新的治疗剂的过程中,2-(环戊氧基)乙酰肼衍生物已被确定为潜在的 BioA 抑制剂。这种酶在生物素的生物合成中起着至关重要的作用,生物素是羧化酶的重要辅酶。 抑制 BioA 可以导致治疗细菌感染的新方法,因为它会破坏细菌合成这种必需营养物质的能力 .
防腐纳米材料
2-(环戊氧基)乙酰肼在防腐纳米材料开发中的应用是一个很有前途的领域。研究表明,这些化合物可以形成具有优异防腐性能的纳米粒子。 这些纳米材料可以用于保护各种金属和合金在恶劣的工业条件下 .
抗菌药物开发
2-(环戊氧基)乙酰肼衍生物的抗菌特性使其成为开发新型抗菌药物的候选者。 它们抑制细菌和真菌生长的能力可以导致创建针对耐药菌株的有效药物 .
工业涂料
由于其对腐蚀的保护特性,2-(环戊氧基)乙酰肼衍生物可用于配制工业涂料。 这些涂料将增强金属结构的耐用性和使用寿命,特别是在容易腐蚀的环境中 .
金属表面处理研究
2-(环戊氧基)乙酰肼衍生物与金属表面的相互作用是一个正在进行的研究领域。 了解这些化合物如何粘附和保护金属表面可以导致改进用于处理建筑、制造和其他工业过程中使用的金属的方法 .
新型化学途径的探索
最后,对2-(环戊氧基)乙酰肼及其衍生物的研究可以导致发现新的化学途径。 这些途径可能对化学和材料科学的各个领域产生影响,可能导致开发新的合成方法和材料 .
作用机制
Target of Action
It is known that acetohydrazide derivatives have been studied for their potential antimicrobial properties . Therefore, it is plausible that 2-(Cyclopentyloxy) acetohydrazide may interact with bacterial proteins or enzymes, disrupting their function and leading to the inhibition of bacterial growth.
Mode of Action
Based on the known properties of acetohydrazide derivatives, it can be inferred that this compound may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s function .
Biochemical Pathways
Given the potential antimicrobial properties of acetohydrazide derivatives, it is possible that this compound may interfere with essential bacterial biochemical pathways, such as cell wall synthesis or dna replication .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Based on the potential antimicrobial properties of acetohydrazide derivatives, it can be inferred that this compound may lead to the inhibition of bacterial growth, potentially resulting in the death of the bacteria .
属性
IUPAC Name |
2-cyclopentyloxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(10)5-11-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIDVFBWAIISAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
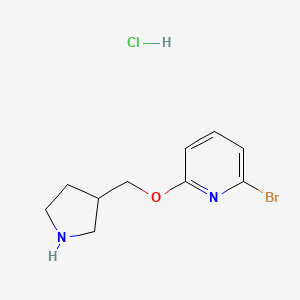
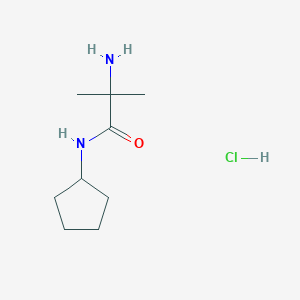

![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)
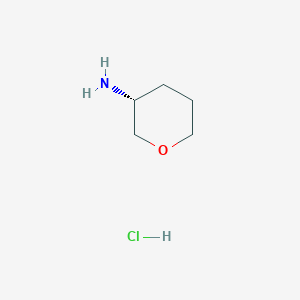
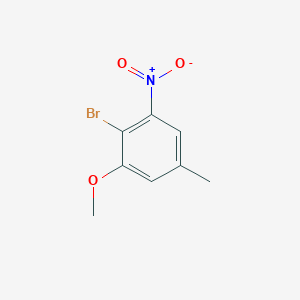
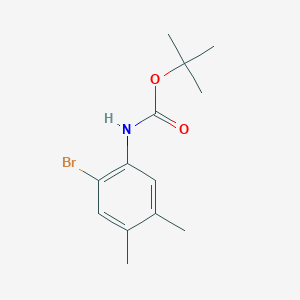
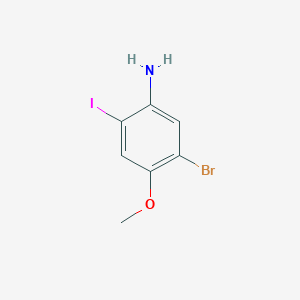
![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)
